(1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone
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Overview
Description
The compound (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone is a complex organic molecule that features a combination of sulfonyl, pyrrolidinyl, pyrazolyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone typically involves multi-step organic synthesis. The process may include:
Formation of the pyrrolidinyl core: Starting with a suitable pyrrolidine precursor, the core structure is formed through cyclization reactions.
Introduction of the sulfonyl group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
Attachment of the pyrazolyl group: The pyrazolyl moiety is incorporated through condensation reactions involving hydrazines and diketones.
Addition of the nitrophenylthio group: The nitrophenylthio group is added using thiolation reactions, typically involving thiols and nitroaromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s sulfonyl and nitrophenyl groups could play a role in binding to these targets, while the pyrrolidinyl and pyrazolyl moieties may influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(1-(4-chlorophenylsulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: Lacks the nitrophenylthio group, which may affect its reactivity and applications.
(1-(4-chlorophenylsulfonyl)pyrrolidin-2-yl)(4-(2-nitrophenyl)thio-1H-pyrazol-1-yl)methanone: Similar structure but with different substitution patterns on the pyrazolyl ring.
Uniqueness
The presence of both the nitrophenylthio and sulfonyl groups in (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone makes it unique compared to other similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5S2/c1-14-21(33-20-8-4-3-6-18(20)27(29)30)15(2)26(24-14)22(28)19-7-5-13-25(19)34(31,32)17-11-9-16(23)10-12-17/h3-4,6,8-12,19H,5,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEGEOTZJXPHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C)SC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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